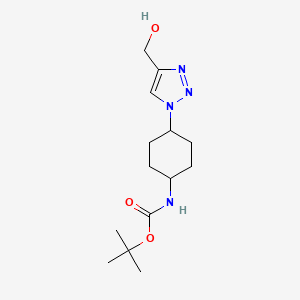

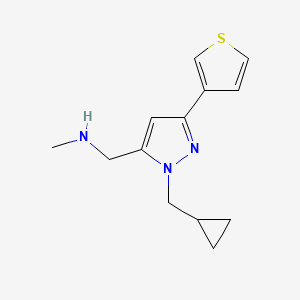

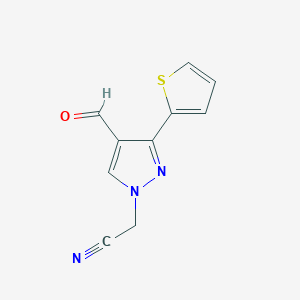

2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

描述

The compound “2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a chemical compound that has been used in various chemical reactions . It is a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is utilized in a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B . It has also been used in the Suzuki–Miyaura-coupling .科学研究应用

Antioxidant Activity

2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound with structural similarities, has been utilized as a key intermediate for synthesizing various heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These compounds, particularly pyrazole and thiophene derivatives, have shown antioxidant activity comparable to ascorbic acid, indicating potential applications in oxidative stress-related conditions (El‐Mekabaty, 2015).

Glycosidase Inhibitory Activity

Compounds synthesized from similar nitrile derivatives have demonstrated significant glycosidase inhibitory activities. These activities are crucial for managing hyperglycemia in type II diabetes, as the compounds inhibit pancreatic, intestinal, and liver enzymes responsible for breaking down carbohydrates into glucose (Patil et al., 2012).

Synthesis of Heterocyclic Compounds

An alternate synthesis route has been developed for 2-(substituted phenyl)-3,3a-dihydro-8H-pyrazolo[5,l-a] isoindol-8-ones via chalcone-based N-formyl-pyrazolines. This method avoids expensive reagents and significantly improves yields, suggesting applications in the efficient synthesis of complex heterocyclic structures (Ahmed & Dev, 2013).

Electrocatalytic Reduction of Carbon Dioxide

Substituted pyridine and pyrazole complexes of palladium, structurally related to the compound of interest, have been explored as electrocatalysts for the reduction of CO2 in acetonitrile. These complexes facilitate the conversion of CO2 into formic acid and hydrogen, presenting a potential application in carbon capture and utilization technologies (Hossain et al., 1996).

Molecular Docking and Antimicrobial Activity

Novel pyridine and fused pyridine derivatives, prepared from related nitrile compounds, have undergone molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating potential for antimicrobial and antioxidant applications. In vitro screenings confirmed their antimicrobial and antioxidant activities, highlighting their therapeutic potential (Flefel et al., 2018).

未来方向

The future directions for the use of this compound could involve its use in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, or electrodes . It could also be used in the development of supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .

属性

IUPAC Name |

2-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPRPDXUJGWMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2C=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。